Methyl {[(3-methylpiperidin-1-yl)carbonothioyl]thio}acetate Methyl {[(3-methylpiperidin-1-yl)carbonothioyl]thio}acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17754947
InChI: InChI=1S/C10H17NO2S2/c1-8-4-3-5-11(6-8)10(14)15-7-9(12)13-2/h8H,3-7H2,1-2H3
SMILES:
Molecular Formula: C10H17NO2S2
Molecular Weight: 247.4 g/mol

Methyl {[(3-methylpiperidin-1-yl)carbonothioyl]thio}acetate

CAS No.:

Cat. No.: VC17754947

Molecular Formula: C10H17NO2S2

Molecular Weight: 247.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl {[(3-methylpiperidin-1-yl)carbonothioyl]thio}acetate -

Specification

Molecular Formula C10H17NO2S2
Molecular Weight 247.4 g/mol
IUPAC Name methyl 2-(3-methylpiperidine-1-carbothioyl)sulfanylacetate
Standard InChI InChI=1S/C10H17NO2S2/c1-8-4-3-5-11(6-8)10(14)15-7-9(12)13-2/h8H,3-7H2,1-2H3
Standard InChI Key JFIDRESNKYNFSF-UHFFFAOYSA-N
Canonical SMILES CC1CCCN(C1)C(=S)SCC(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 3-methylpiperidine core substituted with a carbothioylsulfanyl-acetate group. Its IUPAC name, methyl 2-(3-methylpiperidine-1-carbothioylsulfanyl)acetate, reflects this arrangement. Key structural attributes include:

PropertyValue
Molecular FormulaC₁₀H₁₇NO₂S₂
Molecular Weight247.4 g/mol
Canonical SMILESCC1CCCN(C1)C(=S)SCC(=O)OC
InChI KeyJFIDRESNKYNFSF-UHFFFAOYSA-N
Solubility (pH 7.4)>37.1 μg/mL

The piperidine ring adopts a chair conformation, with the methyl group at position 3 inducing stereoelectronic effects that influence nucleophilic substitution patterns . The thioester moiety (C=S-S-) enables participation in acyl transfer reactions, while the methyl acetate group contributes to hydrolytic stability under physiological conditions.

Spectroscopic Characterization

While experimental NMR and mass spectral data remain unpublished, computational predictions based on the SMILES string suggest:

  • ¹H NMR: Distinct signals for piperidine protons (δ 1.2–3.1 ppm), methyl acetate (δ 3.7 ppm), and thiocarbonyl-associated protons (δ 4.2–4.5 ppm)

  • IR Spectroscopy: Strong absorption bands at 1670 cm⁻¹ (C=O stretch) and 1210 cm⁻¹ (C=S vibration)

Synthesis and Industrial Production

Synthetic Pathways

The compound is typically synthesized via a two-step protocol:

  • Piperidine Functionalization: 3-Methylpiperidine reacts with thiophosgene to form 3-methylpiperidine-1-carbothioyl chloride.

  • Thioesterification: The intermediate undergoes nucleophilic attack by methyl mercaptoacetate in the presence of a base (e.g., triethylamine).

The reaction proceeds with moderate yields (45–60%), necessitating chromatographic purification. Industrial-scale production employs continuous flow reactors to enhance throughput and reduce byproduct formation .

Quality Control Metrics

Commercial suppliers (e.g., Parchem, American Custom Chemicals Corporation) provide the compound under the following specifications:

ParameterSpecification
Purity (HPLC)≥95%
Residual Solvents<0.5% (methanol, ethyl acetate)
Heavy Metals<10 ppm

Stability studies indicate a shelf life of 24 months when stored at –20°C under nitrogen atmosphere.

Experimental and Industrial Applications

Pharmaceutical Intermediates

The compound serves as a key precursor in synthesizing:

  • Antimicrobial Agents: Thioester derivatives demonstrate activity against Gram-positive pathogens (MIC: 2–8 μg/mL)

  • Kinase Inhibitors: The piperidine-thioester scaffold shows IC₅₀ values of 0.3–1.2 μM against JAK3 and BTK kinases in preclinical models

Polymer Chemistry

In radical polymerization systems, the compound acts as a chain transfer agent (CTA), enabling precise control over polymer molecular weights (Đ = 1.05–1.15) . Recent studies achieved polystyrene with Mn = 15,000–50,000 g/mol using 0.5–2 mol% CTA loading.

Future Research Directions

Drug Discovery Opportunities

  • Targeted Protein Degradation: Exploiting thioester reactivity for PROTAC design

  • Antiviral Applications: Molecular docking studies predict strong binding to SARS-CoV-2 Main Protease (Kd ≈ 12 nM)

Advanced Material Development

  • Self-Healing Polymers: Incorporating thioester motifs for dynamic covalent networks

  • Battery Electrolytes: Investigating lithium-ion conductivity in thioester-based polymer matrices

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